BMS453

RARβ selectivity Transcriptional activity Receptor profiling

Procure BMS453 (BMS-189453) for RARβ-specific pathway studies. Its unique dual RARβ agonism and RARα/γ antagonism ensures selective investigation of RARβ-mediated cell migration inhibition and TGFβ induction (33-fold > atRA), unlike generic retinoids. This high-purity tool (≥98%) avoids pan-agonist transcriptional noise, delivering cleaner data in AP-1 transrepression (IC50 ~0.1 nM) and developmental biology assays.

Molecular Formula C20H27N5O3
Molecular Weight 385.5 g/mol
Cat. No. B609346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS453
SynonymsMS453;  MS-453;  MS 453.
Molecular FormulaC20H27N5O3
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H27N5O3/c1-4-18(26)21-8-7-9-22-19-14-12-16(27-2)17(28-3)13-15(14)23-20(24-19)25-10-5-6-11-25/h4,12-13H,1,5-11H2,2-3H3,(H,21,26)(H,22,23,24)
InChIKeyQTHRXIUTSUVNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS453: A High-Purity Synthetic Retinoid with RARβ Agonist and RARα/RARγ Antagonist Activity for Oncology and Stem Cell Research


BMS453 (BMS-189453, CAS 166977-43-1) is a synthetic retinoid characterized by its unique dual pharmacological profile as a retinoic acid receptor beta (RARβ) agonist and a functional antagonist at RARα and RARγ [1][2]. This high-purity compound (≥98% HPLC) exerts its biological effects by binding to RAR receptors and transrepressing AP-1 activity without activating canonical RAR-dependent gene transcription, distinguishing it from natural retinoids like all-trans retinoic acid (atRA) [3]. BMS453 has been demonstrated to inhibit breast cell proliferation predominantly through the robust induction of active TGFβ and subsequent G1 cell cycle arrest, making it a critical tool for dissecting RARβ-mediated pathways in cancer biology and developmental studies [4].

BMS453: Why Generic Substitution with Other RAR Modulators Fails in RARβ-Dependent Studies


Generic substitution of BMS453 with other retinoids or RAR modulators is scientifically invalid due to its unique combination of RARβ-selective agonism with concurrent functional antagonism at RARα and RARγ [1]. Unlike pan-agonists such as atRA or TTNPB, BMS453 does not globally activate RAR-dependent gene transcription, but instead exerts its anti-proliferative effects via transrepression of AP-1 and the selective, high-magnitude induction of active TGFβ—a mechanism not replicated by other RARβ-selective agents like BMS641 [2][3]. Furthermore, in vivo studies confirm that BMS453 uniquely induces developmental defects (branchial arch abnormalities) that cannot be mimicked by RARα- or RARγ-selective agonists (BMS753 and BMS961, respectively), establishing its non-interchangeable, isotype-specific functional fingerprint [4].

BMS453 Quantitative Evidence Guide: Key Differentiators from Closest Retinoid Analogs


BMS453 Uniquely Combines RARβ Agonism with RARα/RARγ Antagonism, a Profile Not Shared by BMS641 or BMS961

BMS453 demonstrates a distinct functional profile compared to other RARβ-modulating compounds. In reporter gene assays for the AF2 function of RAR subtypes, BMS453 acts as an agonist only at RARβ (+), while exhibiting antagonist activity at RARα (−) and RARγ (−) [1]. This contrasts sharply with BMS641, a full RARβ agonist with no antagonist activity at other subtypes (RARα: 0, RARβ: +, RARγ: 0), and BMS961, a selective RARγ agonist (RARα: 0, RARβ: (+), RARγ: +) [1]. This dual agonist/antagonist profile is unique among BMS-series retinoids and is critical for studies where both RARβ activation and RARα/γ suppression are desired.

RARβ selectivity Transcriptional activity Receptor profiling

BMS453 Induces a 33-Fold Increase in Active TGFβ, a 11-Fold Greater Effect than All-Trans Retinoic Acid

In a direct comparative study using normal breast cells (HMEC), BMS453 induced a 33-fold increase in active TGFβ protein, whereas the natural ligand all-trans retinoic acid (atRA) produced only a 3-fold increase [1]. This 11-fold differential in active TGFβ induction is mechanistically linked to BMS453's ability to promote the conversion of latent TGFβ to its active form. Functionally, the anti-proliferative effect of BMS453 was completely blocked by a TGFβ-neutralizing antibody, whereas the growth inhibition induced by atRA was unaffected [1]. This establishes that BMS453's primary anti-proliferative mechanism is TGFβ-dependent, which is distinct from atRA.

TGFβ induction Breast cancer Growth inhibition

BMS453 Potently Transrepresses AP-1 Activity with an IC50 of ~0.1 nM, Demonstrating High Potency in Cellular Assays

BMS453 exhibits potent transrepression of phorbol ester-induced AP-1 transcriptional activity, a key mechanism associated with its anti-proliferative effects . In cellular assays using HeLa and MCSF-7 cells, BMS453 inhibited AP-1 activity with an IC50 of approximately 0.1 nM . This high potency is a defining characteristic of the compound and is linked to its ability to bind RARα and RARγ without activating RAR-dependent gene transcription [1]. While comparable data for other RARβ-selective agonists like BMS641 are limited in the literature for this specific endpoint, this sub-nanomolar potency underscores BMS453's utility in mechanistic studies of transcription factor crosstalk.

AP-1 transrepression Anti-proliferative Cell signaling

Only RARβ-Selective Agonist BMS453 Inhibits T47D Breast Cancer Cell Migration, Unlike RARα or RARγ Agonists

In a functional study of breast cancer cell migration, the RARβ-selective agonist BMS453 significantly reduced the migration of T47D cells, while RARα-selective (BMS753) and RARγ-selective (BMS961) agonists had no effect [1]. This functional selectivity demonstrates that the anti-migratory effect is specifically mediated through RARβ activation. The degree of inhibition by BMS453 was comparable to that achieved by the natural ligand retinoic acid (RA), confirming that RARβ is the key receptor involved in RA-mediated suppression of breast cancer cell migration [1].

Cancer cell migration RARβ selectivity Metastasis

BMS453 Induces Branchial Arch Defects in Mouse Embryos, a Phenotype Not Reproduced by RARα or RARγ Agonists

In a cultured mouse embryo model, treatment with BMS453 generated branchial arch defects (fusion and hypoplasia), a phenotype characteristic of retinoic acid (RA) embryopathy [1]. Critically, no such defects were observed following treatment with synthetic retinoids that exhibit RARα or RARγ agonistic properties [1]. The BMS453-induced defects were shown to be mediated through RAR activation, as they were prevented by a selective pan-RAR antagonist, and could not be generated in Rarb-null embryos, confirming the RARβ-specific nature of the effect [1]. This provides the first in vivo evidence that the RARβ agonist BMS453 also exhibits antagonistic activity on the other two RAR isotypes in a developmental context [1].

Developmental biology RARβ function In vivo specificity

BMS453: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Functional Dissection of RARβ-Specific Signaling in Cancer Cell Migration and Metastasis

Given the direct comparative evidence that only BMS453 (and not RARα or RARγ agonists) inhibits T47D breast cancer cell migration [1], BMS453 is the definitive tool for experiments requiring selective activation of RARβ to study its specific role in cell motility, invasion, and metastatic potential. This application is critical for target validation and mechanistic studies where off-target effects on RARα or RARγ would confound results [2].

Elucidating TGFβ-Dependent Anti-Proliferative Mechanisms in Breast Epithelial Cells

The quantitative demonstration that BMS453 induces active TGFβ 11-fold more potently than atRA (33-fold vs. 3-fold) [1] positions this compound as a superior reagent for investigating TGFβ-dependent growth arrest pathways. Researchers studying the conversion of latent to active TGFβ, or screening for modulators of this process, should use BMS453 to achieve a robust and mechanistically clean (i.e., non-RAR transactivation-dependent) induction of the pathway [2].

In Vivo Modeling of Retinoid Embryopathy and RARβ-Mediated Developmental Toxicity

The unique in vivo finding that BMS453, but not other RAR isotype-selective agonists, induces RA-like branchial arch defects [1] makes it an essential compound for developmental biologists. This application includes studies of craniofacial development, the functional subordination of RXR to RARβ in heterodimers, and the screening of rescue agents or genetic modifiers in Rarb-null or wild-type mouse embryo models [2].

Investigating AP-1 Transrepression as an Anti-Cancer Mechanism

The potent, sub-nanomolar IC50 of BMS453 for AP-1 transrepression (IC50 ~0.1 nM) [1] supports its use as a high-sensitivity probe in studies of AP-1-dependent transcription. This is particularly valuable in oncology research focused on understanding how RAR ligands suppress tumor cell proliferation and inflammation via non-classical, transrepression-mediated pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS453

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.